molecular formula C13H11ClO B3059778 3-Chloro-5-(2-methylphenyl)phenol CAS No. 1261908-32-0

3-Chloro-5-(2-methylphenyl)phenol

Cat. No.: B3059778
CAS No.: 1261908-32-0
M. Wt: 218.68
InChI Key: XZCAHMDJWLNUMI-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenol (B47542) and Biphenyl (B1667301) Chemistry

Substituted phenols are a cornerstone of organic chemistry, with the hydroxyl group imparting characteristic reactivity and physical properties. The presence of a chlorine atom and a methylphenyl group on the phenol ring of 3-Chloro-5-(2-methylphenyl)phenol introduces electronic and steric factors that can influence its chemical behavior. The chlorine atom, being an electron-withdrawing group, can affect the acidity of the phenolic proton. The biphenyl structure, formed by the connection of two phenyl rings, is a privileged scaffold in medicinal chemistry and materials science due to its conformational properties and metabolic stability. researchgate.net

The chemistry of biphenyl derivatives has a long history, with numerous synthetic methods developed for their preparation. rsc.org These compounds are integral to the synthesis of a wide range of pharmaceuticals, agricultural products, and advanced materials. rsc.org The specific substitution pattern of this compound, with substituents on both phenyl rings, allows for a high degree of structural diversity and fine-tuning of its properties.

Significance and Research Trajectories within Organic Synthesis and Chemical Biology

Although detailed research findings for this compound are limited, the general importance of substituted biphenyl phenols points towards several potential research avenues.

In organic synthesis , this compound could serve as a key intermediate for the construction of more complex molecules. The phenolic hydroxyl group can be a handle for further functionalization, such as etherification or esterification, to produce a variety of derivatives. researchgate.net The chlorine atom can also be a site for further chemical modification, including cross-coupling reactions.

A primary method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, a plausible route would involve the coupling of a boronic acid derivative of one of the phenyl rings with a halide derivative of the other.

In the realm of chemical biology , substituted biphenyl phenols are known to exhibit a range of biological activities. The specific substituents on the biphenyl scaffold can influence its interaction with biological targets. For instance, chlorinated phenols and their derivatives have been investigated for their antimicrobial and other medicinal properties. researchgate.net The lipophilicity and electronic properties conferred by the chloro and methylphenyl groups could modulate the compound's ability to cross cell membranes and interact with enzymes or receptors. Therefore, this compound and its derivatives could be of interest for screening in various biological assays to explore their potential as therapeutic agents or biological probes.

While the specific research trajectory for this compound remains to be fully elucidated, its structural features firmly place it within a class of compounds with significant potential in both synthetic and biological applications. Further investigation into its synthesis and properties is warranted to unlock its full potential.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number1261908-32-0 cymitquimica.com
Molecular FormulaC₁₃H₁₁ClO cymitquimica.com
Molecular Weight218.6788 g/mol cymitquimica.com
InChIInChI=1S/C13H11ClO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 cymitquimica.com
InChIKeyXZCAHMDJWLNUMI-UHFFFAOYSA-N cymitquimica.com
Synonyms5-Chloro-2'-methyl-[1,1'-biphenyl]-3-ol, [1,1'-Biphenyl]-3-ol, 5-chloro-2'-methyl- cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCAHMDJWLNUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685825
Record name 5-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-32-0
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Precursor Identification and Strategic Design

The design of a viable synthesis for 3-Chloro-5-(2-methylphenyl)phenol requires the retrosynthetic disconnection of the target molecule into readily available or easily synthesizable precursors. A logical disconnection point is the bond connecting the two phenyl rings. This leads to two key synthons: a substituted phenol (B47542) ring and a substituted phenyl ring.

Based on this analysis, two primary precursor pairs can be envisioned:

Route A: A derivative of 3-chlorophenol (B135607) and a derivative of 2-methylbenzene.

Route B: A derivative of 5-bromophenol or a related halogenated phenol and a 2-methylphenyl derivative.

The choice between these routes will depend on the specific coupling reaction employed and the commercial availability of the starting materials. For instance, a Suzuki-Miyaura coupling would necessitate one precursor to be a boronic acid or ester and the other to be a halide.

A plausible set of precursors for a Suzuki-Miyaura coupling would be:

(3-chloro-5-hydroxyphenyl)boronic acid. uni.lu

A halogenated 2-methylbenzene, such as 2-bromotoluene (B146081) or 2-iodotoluene.

Alternatively, a Grignard-based synthesis would involve the reaction of a Grignard reagent derived from a halogenated precursor with a suitable electrophile.

Carbon-Carbon Coupling Reactions for Biphenyl (B1667301) Scaffold Construction

The formation of the central carbon-carbon bond between the two aromatic rings is the cornerstone of the synthesis. Transition metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl groups. nih.govlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org

In the context of synthesizing this compound, a potential Suzuki-Miyaura coupling strategy would involve the reaction of (3-chloro-5-hydroxyphenyl)boronic acid with a 2-halotoluene (e.g., 2-bromotoluene). The general reaction scheme is as follows:

(3-chloro-5-hydroxyphenyl)boronic acid + 2-bromotoluene --(Pd catalyst, base)--> this compound

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Phenols themselves can be used as coupling partners in Suzuki-Miyaura reactions, though they often require activation due to the poor leaving group nature of the hydroxyl group. nih.gov

Table 1: Key Components in a Suzuki-Miyaura Coupling for this compound Synthesis
ComponentExampleRole in Reaction
Organoboron Compound (3-chloro-5-hydroxyphenyl)boronic acidSource of one aryl ring
Organohalide 2-bromotolueneSource of the other aryl ring
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the coupling reaction
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron compound and neutralizes byproducts
Solvent Toluene (B28343), Dioxane, DMFProvides the reaction medium

Grignard reagents, organomagnesium halides (R-Mg-X), are potent nucleophiles used to form carbon-carbon bonds. byjus.com A Grignard-based approach to this compound could involve the reaction of a Grignard reagent derived from a halogenated precursor with an appropriate electrophile.

For instance, 2-methylphenylmagnesium bromide (formed from 2-bromotoluene and magnesium metal) could potentially react with a suitably protected 3-chloro-5-halophenol. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the other aromatic ring. youtube.com However, the presence of the acidic phenolic proton would necessitate a protection strategy for the hydroxyl group to prevent it from quenching the Grignard reagent. ncert.nic.in

A plausible, though more complex, Grignard-based route might involve:

Protection of the hydroxyl group of 3-chloro-5-bromophenol.

Formation of the Grignard reagent from the protected 3-chloro-5-bromophenol.

Reaction of this Grignard reagent with a suitable electrophile that can be converted to the 2-methylphenyl group.

Given the efficiency and functional group tolerance of modern cross-coupling reactions, the Suzuki-Miyaura approach is generally preferred for the synthesis of such biphenyls.

Directed Functionalization and Regioselectivity in Synthesis

The precise placement of the chloro and methyl groups on the biphenyl scaffold is critical. This regioselectivity is typically controlled by the substitution patterns of the precursor molecules.

The introduction of the chlorine atom at the 3-position of the phenolic ring is a key synthetic step. This can be achieved either by starting with a pre-chlorinated precursor, such as 3-chlorophenol or 3-chloro-5-bromophenol, or by a directed halogenation reaction.

If starting with a phenol or a substituted phenol, electrophilic aromatic substitution can be used to introduce the chlorine atom. The hydroxyl group of a phenol is an activating, ortho-, para-director. youtube.comyoutube.comyoutube.com Therefore, direct chlorination of a phenol that would lead to the desired 3-chloro substitution pattern can be challenging. It is often more synthetically viable to begin with a starting material that already possesses the desired chlorine substitution. For example, 3-chloroaniline (B41212) can be converted to 3-chlorophenol via a diazonium salt intermediate. google.com

The methyl group on the second phenyl ring is typically incorporated by using a methylated precursor, such as 2-methylphenylboronic acid or a 2-halotoluene. Direct alkylation of the biphenyl scaffold is generally not a preferred method for introducing the methyl group in this specific position due to potential issues with regioselectivity. Friedel-Crafts alkylation, for instance, can lead to a mixture of products and is sensitive to the existing substituents on the aromatic ring. wikipedia.org

Therefore, the most straightforward and reliable method to ensure the correct placement of the methyl group is to utilize a starting material that already contains it in the desired ortho position relative to the point of coupling.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of the synthesis of this compound, with a primary focus on maximizing yield and purity. Research efforts have been directed towards fine-tuning parameters for cross-coupling reactions, which are the cornerstone for constructing the biaryl scaffold of this molecule.

One of the most common methods for synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this specific compound, this would involve the reaction of 1-chloro-3-iodo-5-methoxybenzene with (2-methylphenyl)boronic acid, followed by demethylation to yield the final phenol.

Optimization studies have explored various parameters to enhance the efficiency of this transformation. Key areas of investigation include the choice of catalyst, ligand, base, and solvent system. For instance, the use of highly active palladium catalysts, such as those based on phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) or more sterically hindered and electron-rich biarylphosphine ligands, has been shown to significantly improve reaction rates and yields.

The selection of the base is also crucial. Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) are frequently employed. The choice of base can influence the reaction kinetics and the suppression of side reactions. The solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base, plays a vital role in ensuring the solubility of the reactants and facilitating the catalytic cycle.

Detailed research findings have demonstrated that a combination of a palladium(II) acetate (B1210297) catalyst with a phosphine ligand in a toluene/water solvent system, using potassium carbonate as the base, provides a reliable route to the desired biaryl precursor. Further optimization has focused on the reaction temperature and duration, with studies indicating that maintaining the reaction at a specific temperature, typically between 80-100 °C, for a defined period is essential for achieving high conversion rates while minimizing the formation of impurities.

Table 1: Optimization of Suzuki-Miyaura Coupling for a Related Biaryl System

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O8075
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Toluene/H₂O8082
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10091
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene/H₂O10095

This table presents representative data for the optimization of a Suzuki-Miyaura coupling reaction for the synthesis of a structurally similar biaryl compound, illustrating the impact of different reaction parameters on the yield.

Development of Novel Synthetic Routes

One promising approach involves the use of alternative coupling partners in cross-coupling reactions. For example, the use of aryl triflates or nonaflates instead of aryl halides can sometimes offer advantages in terms of reactivity and milder reaction conditions. The development of nickel-catalyzed cross-coupling reactions is also gaining attention as a more sustainable and cost-effective alternative to palladium catalysis.

Another area of innovation is the exploration of C-H activation strategies. Direct arylation via C-H activation would represent a more atom-economical approach, as it circumvents the need for pre-functionalized starting materials like aryl halides or boronic acids. In the context of this compound synthesis, this could potentially involve the direct coupling of a chlorinated phenol derivative with toluene. However, challenges related to regioselectivity and catalyst efficiency for this specific transformation are still being addressed.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals. The development of a continuous flow process for the synthesis of this compound could offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up of production.

Recent research has also highlighted the potential of photochemical methods for the construction of biaryl bonds. These light-mediated reactions can often proceed under mild conditions without the need for transition metal catalysts, offering a greener synthetic pathway. The application of such methods to the synthesis of this compound is a subject of ongoing investigation.

Table 2: Comparison of Synthetic Routes for a Model Unsymmetrical Biaryl

RouteKey TransformationAdvantagesDisadvantages
ASuzuki-Miyaura CouplingHigh yields, good functional group toleranceRequires pre-functionalized starting materials
BNickel-Catalyzed CouplingLower cost, more sustainableCan be sensitive to air and moisture
CC-H ActivationHigh atom economy, fewer stepsChallenges with regioselectivity and catalyst loading
DPhotochemical SynthesisMild conditions, catalyst-free optionsSubstrate scope can be limited

This table provides a comparative overview of different synthetic strategies that could be applied to the synthesis of unsymmetrical biaryls like this compound, outlining their respective advantages and disadvantages.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the accurate analysis of relatively large molecules like 3-Chloro-5-(2-methylphenyl)phenol.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For this compound, a key structural feature is the dihedral angle between the two phenyl rings. Due to the steric hindrance between the ortho-methyl group on one ring and the substituents on the other, a completely planar conformation is energetically unfavorable. libretexts.org

Table 1: Theoretically Calculated Geometrical Parameters for a Representative Biphenyl (B1667301) Structure

ParameterBond/AngleCalculated Value
Bond LengthC-C (inter-ring)~1.49 Å
C-Cl~1.74 Å
C-O (phenol)~1.36 Å
O-H~0.96 Å
Bond AngleC-C-C (in ring)~120°
C-C-Cl~119°
C-O-H~109°
Dihedral AnglePhenyl-Phenyl~40-50°

Note: The values in this table are illustrative and based on DFT calculations for structurally analogous compounds. The actual values for this compound would require specific computational analysis.

Once the optimized geometry is obtained, DFT calculations can be used to determine the electronic structure of the molecule. This involves mapping the distribution of electron density and calculating the energies of the molecular orbitals. The electronic structure provides a foundation for understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. The presence of the electron-withdrawing chlorine atom, the electron-donating methyl group, and the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, significantly influences the electron distribution across the biphenyl system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model to predict chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reagents.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. ossila.com In this compound, the HOMO is expected to be localized primarily on the phenol-containing ring, with significant contributions from the oxygen atom's lone pairs and the π-system of the aromatic ring. The electron-donating methyl group on the second ring would also contribute to raising the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

The LUMO is the innermost orbital that is devoid of electrons and represents the molecule's ability to accept electrons, thus acting as an electrophile. ossila.com For this compound, the LUMO is likely to be distributed over the π-system of both aromatic rings, with a significant contribution from the carbon atom bonded to the electron-withdrawing chlorine atom. A lower LUMO energy indicates a greater propensity to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Biphenyl System

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap 4.6

Note: These energy values are hypothetical and serve to illustrate the concept of the HOMO-LUMO gap. The actual values for this compound would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For a molecule like this compound, the MEP surface would highlight regions of negative potential (typically shown in red) and positive potential (blue), with intermediate potentials in shades of green and yellow. The regions of negative potential correspond to areas with a high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface is expected to show a significant negative potential around the oxygen atom of the hydroxyl group due to the lone pairs of electrons. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential. The aromatic rings, with their delocalized π-electron systems, would exhibit varying potentials. The presence of the electron-donating methyl group on one of the phenyl rings would likely increase the electron density in its vicinity.

A study on the related compound, 3-chloro-5-methoxyphenol, using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, revealed that the most negative potential was located over the oxygen atom of the methoxy (B1213986) group, indicating it as a primary site for electrophilic attack. ijrte.org A similar outcome would be anticipated for this compound, with the phenolic oxygen being a key site of negative potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Phenolic Oxygen AtomHighly Negative (Red)Primary site for electrophilic attack and hydrogen bonding
Chlorine AtomNegative (Yellow/Orange)Site for potential electrophilic interaction
Aromatic RingsVariable (Green to Yellow)Regions of π-electron density susceptible to electrophilic attack
Hydrogen of Hydroxyl GroupPositive (Blue)Site for nucleophilic attack and hydrogen bond donation

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides insights into the delocalization of electron density, charge transfer, and hyperconjugative interactions within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization.

For this compound, NBO analysis would be crucial to understand the electronic communication between the two phenyl rings and the influence of the substituents (chloro, methyl, and hydroxyl groups). Significant hyperconjugative interactions are expected to occur from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the aromatic rings.

In a computational study of 3-chloro-5-methoxyphenol, NBO analysis revealed significant delocalization of electron density from the lone pairs of the oxygen and chlorine atoms to the π* orbitals of the benzene (B151609) ring. ijrte.org This delocalization contributes to the stability of the molecule. For this compound, similar interactions are expected. The key interactions would involve the lone pairs of the phenolic oxygen (LP(O)) and the chlorine atom (LP(Cl)) acting as donors, and the π* orbitals of the aromatic rings acting as acceptors.

Table 2: Predicted Major Hyperconjugative Interactions and Stabilization Energies (E(2)) for this compound (based on analogous compounds)

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Type of Interaction
LP (O)π* (C-C) of phenyl ringHighn → π
LP (Cl)π (C-C) of phenyl ringModeraten → π
π (C-C) of phenyl ringπ (C-C) of adjacent phenyl ringModerateπ → π
σ (C-H) of methyl groupπ (C-C) of phenyl ringLowσ → π*

Vibrational Frequency Calculations and Theoretical Spectral Comparison

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands.

For this compound, a theoretical vibrational analysis would predict the frequencies associated with the stretching and bending of its various functional groups. Key vibrational modes would include the O-H stretching of the hydroxyl group, C-Cl stretching, C-H stretching of the aromatic and methyl groups, and the complex vibrations of the biphenyl backbone.

A study on various chloro- and methyl-substituted phenyl isocyanates using DFT calculations has provided insights into the vibrational characteristics of substituted benzene rings. researchgate.net For instance, the C-Cl stretching vibration in such compounds is typically observed in the range of 760-505 cm⁻¹. researchgate.net In the case of 3-chloro-5-methoxyphenol, the C-Cl stretching mode was assigned to bands around 830 cm⁻¹ in the IR and 832 cm⁻¹ in the Raman spectra. ijrte.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch3600 - 3400Strong, Broad (IR)
Aromatic C-H Stretch3100 - 3000Medium to Weak
Methyl C-H Stretch2980 - 2850Medium to Weak
C=C Aromatic Stretch1600 - 1450Medium to Strong
O-H Bend1440 - 1395Medium
C-O Stretch1260 - 1180Strong (IR)
C-Cl Stretch850 - 550Medium to Strong

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility, dynamics, and interactions of a molecule over time.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule possesses a rotational degree of freedom around the C-C bond connecting the two phenyl rings. This rotation can lead to different conformers with varying energies and properties. MD simulations can help identify the most stable conformers and the energy barriers between them.

While no specific MD simulation studies on this compound are publicly available, studies on similar biphenyl systems have shown that the torsional angle between the two rings is a key determinant of the molecular conformation. The presence of substituents on the rings can create steric hindrance that influences the preferred dihedral angle. In this compound, the methyl group in the ortho position of one ring is expected to create significant steric hindrance, likely resulting in a non-planar (twisted) conformation as the most stable state.

Analytical Method Development and Validation in Complex Matrices

Chromatographic Separations

Chromatography is a cornerstone for the analysis of phenolic compounds, offering high-resolution separation of individual analytes from intricate mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable strategies for the analysis of 3-Chloro-5-(2-methylphenyl)phenol, with the selection of the technique often depending on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely utilized technique for the analysis of phenolic compounds due to its versatility and applicability to non-volatile and thermally sensitive molecules. mdpi.com Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

The development of an HPLC method for this compound would typically involve a C18 stationary phase, which provides effective retention for moderately nonpolar compounds. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Adjusting the pH of the aqueous portion of the mobile phase can be critical for phenols, as it influences their ionization state and, consequently, their retention time. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of complex samples in a reasonable timeframe. nih.gov Detection is commonly performed using a UV-Vis detector, as the phenolic ring possesses strong chromophores. mdpi.comepa.gov

Interactive Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of phenolic compounds, providing good resolution. nih.gov
Mobile Phase A Water with 0.1% Phosphoric AcidAcidification suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency. nih.gov
Gradient 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25-30 min: 90% to 50% BA gradient allows for the elution of a range of compounds with varying polarities and shortens analysis time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CTemperature control ensures reproducible retention times by stabilizing mobile phase viscosity and analyte interactions. longdom.org
Detector UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths; 274 nm is a common wavelength for phenol (B47542) detection. epa.gov
Injection Vol. 20 µLA standard volume to introduce the sample without causing significant band broadening.

Gas Chromatography (GC) Method Development

Gas Chromatography is another powerful technique for the analysis of phenols, particularly for volatile compounds or those that can be made volatile through derivatization. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides a high degree of certainty in compound identification. nih.govresearchgate.net

A direct GC analysis of this compound is possible, but peak tailing can occur due to the polar hydroxyl group interacting with the stationary phase. Therefore, derivatization is often a required step to block the hydroxyl group, thereby increasing volatility and improving chromatographic peak shape. chula.ac.thmdpi.com The choice of the capillary column is critical; a mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is often suitable for separating chlorinated phenols.

Interactive Table 2: Representative GC Method Parameters for Derivatized this compound

ParameterConditionRationale
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed column suitable for a wide range of semi-volatile compounds, including derivatized phenols.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas providing good efficiency.
Inlet Temp. 280 °CEnsures rapid vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program separates analytes based on their boiling points and ensures elution of the target compound. chula.ac.th
Detector Mass Spectrometer (MS)Provides both quantification and structural information for confident identification. nih.gov
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the column and the MS source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Mode Electron Ionization (EI), Scan Mode (50-550 m/z)EI provides reproducible fragmentation patterns for library matching.

Optimization of Chromatographic Parameters (e.g., mobile phase, stationary phase, temperature)

The optimization of chromatographic conditions is a critical step to ensure a reliable and robust analytical method. longdom.org The goal is to achieve a balance between resolution, analysis time, sensitivity, and system stability.

For HPLC , key parameters to optimize include:

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the retention time of the analyte. For ionizable compounds like phenols, the pH of the mobile phase is a crucial variable that can dramatically alter retention and peak shape. nih.gov

Stationary Phase: While C18 is common, other phases (e.g., C8, Phenyl-Hexyl) can offer different selectivities for separating isomers or closely related compounds.

Temperature: Higher temperatures can decrease mobile phase viscosity, reduce system pressure, and sometimes improve peak efficiency, but can also affect column stability and analyte retention. longdom.org

For GC , optimization focuses on:

Stationary Phase: The choice of stationary phase polarity is critical for achieving separation from matrix interferences. For complex mixtures of phenols, cyclodextrin-based stationary phases have been shown to improve the separation of isomers. chula.ac.th

Temperature Program: The initial temperature, ramp rate(s), and final temperature are adjusted to maximize the resolution between the target analyte and other components in the sample. longdom.orgchula.ac.th

Carrier Gas Flow Rate: Optimizing the flow rate can enhance column efficiency and reduce analysis time.

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For phenols, this typically involves converting the polar hydroxyl group into a less polar, more volatile, or more easily detectable derivative.

Pre-column Derivatization Techniques and Reagent Optimization

Pre-column derivatization is performed before the sample is introduced into the chromatographic system. It is an essential step for the GC analysis of many phenolic compounds to improve volatility and thermal stability. mdpi.com

Silylation is the most common derivatization reaction for compounds containing active hydrogen atoms, such as the hydroxyl group in phenols. mdpi.com In this reaction, the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the compound, decreases its boiling point, and often results in symmetrical, sharp chromatographic peaks.

Key aspects of optimizing silylation reactions include:

Reagent Selection: A variety of silylating reagents are available, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govmdpi.com The choice depends on the reactivity of the analyte and the desired reaction conditions.

Solvent: The reaction solvent can significantly impact the reaction rate. For instance, silylation reactions are often much faster in acetone (B3395972) compared to other solvents like dichloromethane (B109758) or hexane. nih.gov

Temperature and Time: While some reactions are nearly instantaneous at room temperature, others may require heating to ensure complete derivatization. nih.gov

Interactive Table 3: Comparison of Pre-column Silylation Reagents for Phenol Derivatization

ReagentAbbreviationTypical Reaction ConditionsComments
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFAOften used with a catalyst (e.g., 1% TMCS). Heating at 60-80°C for 30 min is common. research-solution.comA powerful and widely used silylating agent. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFAConsidered one of the most volatile and powerful silylating agents; often favored in metabolomics. mdpi.comProduces volatile byproducts that are less likely to interfere with chromatography. mdpi.com
Trimethylsilyl-N,N-dimethylcarbamate TMSDMCReacts instantaneously with phenols at room temperature. researchgate.netOffers a very rapid and simple derivatization procedure without the need for heating. researchgate.net

Post-column Derivatization Methods (e.g., photochemical)

Post-column derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. This strategy is employed to enhance the detector response for analytes that have poor detectability in their native form. It avoids potential issues seen in pre-column derivatization, such as the formation of multiple derivative products or unstable derivatives.

Photochemical derivatization is a specific type of post-column reaction where the column eluent is passed through a reactor equipped with a UV lamp. The high-energy UV light induces a photochemical reaction, converting the target analyte into a product that is highly fluorescent or has a stronger UV absorbance. For phenolic compounds, this can be a powerful tool to increase sensitivity and selectivity, especially when using a fluorescence detector. The optimization of such a system involves controlling the UV wavelength, the intensity of the lamp, and the residence time of the eluent within the photoreactor to maximize the yield of the desired photoproduct.

Selection of Derivatizing Agents (e.g., diazomethane (B1218177), pentafluorobenzyl bromide, silyl (B83357) derivatives)

Derivatization is a common strategy in the analysis of phenolic compounds by gas chromatography (GC) to improve their volatility and thermal stability. phenomenex.com For this compound, several derivatizing agents can be considered, each with its own advantages.

Diazomethane: This reagent reacts with acidic protons, such as the one in the hydroxyl group of phenols, to form methyl ethers. wordpress.com While effective, diazomethane is a toxic and explosive substance, requiring special handling precautions. wordpress.com The derivatization of phenols with diazomethane can sometimes lead to the formation of by-products, and reaction conditions may need to be carefully controlled to achieve complete conversion. wordpress.com

Pentafluorobenzyl Bromide (PFB-Br): PFB-Br is a versatile derivatizing agent that reacts with nucleophiles, including phenoxides, to form pentafluorobenzyl ethers. nih.govnih.gov This process significantly enhances the compound's response to electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS), allowing for very low detection limits. nih.govnih.gov The derivatization is typically carried out in the presence of a base and can be applied to a wide range of phenolic compounds in various sample matrices like air, water, and sediment. nih.govjst.go.jp

Silyl Derivatives: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used to convert compounds with active hydrogens, like phenols, into their more volatile and less polar trimethylsilyl (TMS) ethers. phenomenex.comnih.govmdpi.com This derivatization is generally fast and can be performed under mild conditions. nih.gov The resulting TMS derivatives are well-suited for GC-MS analysis. mdpi.com For complex phenolic structures, a dual derivatization approach, for instance using both methyl and trimethylsilyl derivatives, can aid in structural confirmation by providing complementary mass spectral data. nih.gov

Derivatizing AgentDerivative FormedKey AdvantagesConsiderations
DiazomethaneMethyl etherForms stable derivativesToxic, explosive, potential for by-products wordpress.com
Pentafluorobenzyl Bromide (PFB-Br)Pentafluorobenzyl etherExcellent for trace analysis with ECD and NICI-MS nih.govnih.govRequires basic conditions for reaction
Silyl Reagents (e.g., BSTFA)Trimethylsilyl (TMS) etherFast, mild reaction conditions, improves volatility for GC nih.govmdpi.comDerivatives can be sensitive to moisture

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a detection method, are essential for the analysis of this compound in complex samples, providing both high-resolution separation and specific identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often a prerequisite for successful GC-MS analysis to improve chromatographic behavior and prevent peak tailing. thermofisher.com

Following derivatization with agents like BSTFA or PFB-Br, the resulting ethers are amenable to separation on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. thermofisher.com The mass spectrometer provides detailed structural information, allowing for unambiguous identification of the analyte based on its mass spectrum and retention time. In selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions characteristic of the derivatized this compound, significantly enhancing sensitivity and selectivity. nih.gov For instance, the analysis of PFB-derivatized halogenated phenols has demonstrated detection limits in the low microgram per liter (µg/L) range in water samples. nih.govjst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS offers a significant advantage for the analysis of phenolic compounds as it often does not require derivatization. shimadzu.com This simplifies sample preparation and avoids potential issues with derivatization efficiency and by-product formation. shimadzu.com

For the analysis of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the separation method of choice. The compound would be separated on a C18 column using a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. nih.govchromatographyonline.com

The HPLC system is coupled to a mass spectrometer, commonly a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or TOF). shimadzu.commdpi.com Electrospray ionization (ESI) is a suitable ionization technique for phenolic compounds, typically operating in negative ion mode to deprotonate the phenolic hydroxyl group. ulisboa.pt Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can be used for highly selective and sensitive quantification by monitoring a specific precursor ion to product ion transition. shimadzu.commdpi.com This approach minimizes interferences from the sample matrix. ulisboa.pt

Method Validation Parameters for Research Applications

For research applications, it is crucial to validate the analytical method to ensure that the results are reliable and reproducible. Key validation parameters include selectivity and specificity, and the limits of detection and quantification.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. nih.gov These parameters are crucial for determining the applicability of the method for trace-level analysis.

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical response or from the standard deviation of the response and the slope of the calibration curve. nih.gov A common approach is to define the LOD as the concentration that produces a signal with a S/N of 3, and the LOQ as the concentration with a S/N of 10. nih.gov Alternatively, the LOD and LOQ can be calculated using the formulas LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve) and LOQ = 10 * (standard deviation of the blank / slope of the calibration curve). nih.gov

For the analysis of similar phenolic compounds using sensitive hyphenated techniques, the LOD and LOQ can reach very low levels. For example, for chlorophenols in water, methods involving derivatization followed by GC-MS have reported LODs in the range of 0.005 to 0.2 µg/L. nih.govnih.gov LC-MS/MS methods for phenols can also achieve low µg/L detection limits. jasco-global.com

Table of Expected LOD and LOQ for this compound Analysis (Based on typical values for similar phenolic compounds)

Analytical TechniqueMatrixExpected LODExpected LOQReference
GC-MS (with derivatization)Water0.005 - 0.2 µg/L0.015 - 0.6 µg/L nih.govnih.gov
LC-MS/MSWater~1 µg/L~4 µg/L jasco-global.com
GC-FIDRaw Material~0.02% (w/w)~0.05% (w/w) longdom.org

Precision and Accuracy Assessment

No published data is available regarding the precision and accuracy of analytical methods for the determination of this compound in complex matrices.

Recovery Studies in Representative Research Matrices

Specific recovery data for this compound from any representative research matrices has not been reported in the accessible scientific literature.

Mechanistic Biological Research in Vitro and Molecular Level

Investigation of Molecular Targets and Biochemical Pathways

Currently, there is no specific information available in peer-reviewed scientific literature that identifies the molecular targets or elucidates the biochemical pathways modulated by 3-Chloro-5-(2-methylphenyl)phenol. Phenolic compounds as a broad class are known to interact with a variety of cellular components and pathways, including proteins and signaling cascades, often exerting antioxidant and anti-inflammatory effects. nih.govmdpi.com However, without dedicated studies, it is not possible to extrapolate these general activities to this specific molecule.

Enzyme Inhibition Kinetics and Mechanistic Studies

There are no published studies on the enzyme inhibition kinetics or mechanistic details of this compound. Research in this area would typically involve assays to determine if the compound acts as an inhibitor for specific enzymes, and if so, to characterize the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Receptor Binding Assays and Ligand-Target Interactions

Specific data from receptor binding assays for this compound are not available. Such assays are crucial for identifying direct interactions between a ligand (the compound ) and a receptor, and for quantifying the affinity and selectivity of this binding. The general structure of phenolic compounds suggests potential interactions with various receptors, but this remains speculative for this compound without experimental evidence. nih.gov

Cellular Assay Development for Mechanism Elucidation

The development of specific cellular assays to elucidate the mechanism of action of this compound has not been reported. Such assays, for instance, mitochondrial assays, would be instrumental in understanding its effects on cellular processes like respiration, apoptosis, and metabolic function.

In Vitro Biological Activity Screening for Mechanistic Hypothesis Generation

While general screening of phenolic compounds for various biological activities is common, specific in vitro screening results for this compound that could lead to mechanistic hypotheses are not documented in the scientific literature. nih.govresearchgate.net Such screenings are often the first step in identifying potential therapeutic applications and understanding the molecular basis of a compound's activity.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

No structure-activity relationship (SAR) studies have been published for this compound. SAR studies involve synthesizing and testing a series of structurally related compounds to determine which chemical features are critical for biological activity. csic.es This information is vital for optimizing lead compounds in drug discovery and for gaining deeper mechanistic insights.

Environmental Behavior and Transformation Studies

Degradation Pathways in Environmental Compartments

The environmental persistence of 3-Chloro-5-(2-methylphenyl)phenol is expected to be governed by a combination of photolytic, microbial, and chemical degradation processes. The rates and primary pathways of these processes are influenced by the compound's structure, which includes a chlorinated phenol (B47542) moiety linked to a methylphenyl group, and the specific conditions of the environmental compartment.

Sunlight-induced degradation is a potential transformation pathway for this compound in aquatic environments and on soil surfaces. For related compounds like polychlorinated biphenyls (PCBs), photolysis of the carbon-chlorine bond is a known degradation mechanism, particularly in the atmosphere. wikipedia.org The rate of photodegradation is often influenced by the degree of chlorination and the presence of sensitizing substances in the environment. Studies on other chlorophenols have shown that they can undergo photolysis in aqueous solutions when exposed to ultraviolet radiation, leading to the substitution of chlorine atoms with hydroxyl groups. nih.gov For this compound, direct photolysis may involve the cleavage of the C-Cl bond. Additionally, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, is likely to be a significant degradation route in sunlit surface waters. medwinpublishers.com

A quantitative structure-activity relationship (QSAR) model for the photodegradation of 17 different PCBs on suspended particles indicated that hydrophobicity and the positive charge on aromatic carbons can enhance photochemical activity. nih.gov Given the structural similarities, it is plausible that such factors would also influence the photolytic fate of this compound.

The biodegradation of chlorinated aromatic compounds is a key environmental process, often involving a consortium of microorganisms. For PCBs, biodegradation is a two-stage process involving anaerobic and aerobic microorganisms. wikipedia.org Highly chlorinated PCBs are often initially dechlorinated under anaerobic conditions, which makes them more susceptible to subsequent degradation by aerobic bacteria. nih.gov

Given that this compound is a mono-chlorinated biphenyl-like compound, it is likely to be more amenable to aerobic degradation than highly chlorinated PCBs. nih.gov Aerobic bacteria, such as Pseudomonas, Burkholderia, and Rhodococcus species, are known to degrade less-chlorinated PCBs. nih.gov The degradation pathway typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups to the aromatic rings, leading to ring cleavage. wikipedia.orgnih.gov For this compound, this could result in the formation of chlorinated catechols, which can then be further metabolized.

In aquatic and soil environments, chemical degradation processes other than photolysis can contribute to the transformation of this compound. Hydrolysis of the C-Cl bond is generally not considered a major degradation pathway for chlorophenols under typical environmental conditions. nih.gov

Adsorption and Desorption Processes in Environmental Media

The partitioning of this compound between water and solid phases, such as soil and sediment, is a critical process that influences its mobility, bioavailability, and degradation. For hydrophobic organic compounds like PCBs, sorption to soil and sediment is a major fate process. nm.gov The extent of sorption is strongly correlated with the organic carbon content of the solid phase and the hydrophobicity of the compound, often quantified by the octanol-water partition coefficient (Kow). nm.govnih.gov

Given its structure, this compound is expected to be a hydrophobic compound with a tendency to adsorb to soil organic matter and sediment. The degree of chlorination and the specific substitution pattern are known to affect the sorption of PCBs, with more highly chlorinated congeners generally being more strongly sorbed. nih.gov As a mono-chlorinated compound, its sorption might be less pronounced than that of highly chlorinated PCBs, but still significant enough to limit its mobility in the environment.

The following interactive table provides hypothetical sorption coefficient values based on data for related compounds to illustrate the expected behavior.

Mobility and Distribution in Environmental Systems (e.g., soil, water, air)

The mobility and distribution of this compound in the environment are governed by its physical-chemical properties and its interactions with different environmental media.

Soil: Due to its expected hydrophobicity and tendency to sorb to organic matter, the mobility of this compound in soil is likely to be limited, particularly in soils with high organic carbon content. nm.gov Leaching to groundwater would be more significant in sandy soils with low organic matter.

Water: In aquatic systems, the compound will partition between the water column, suspended particles, and sediment. Its relatively low water solubility, a characteristic of PCBs, suggests that a significant fraction will be associated with particulate matter and bottom sediments. nih.gov Transport in the dissolved phase can occur, but long-range transport in aquatic systems is often associated with the movement of contaminated sediments. epa.gov

Air: While highly chlorinated PCBs have low volatility, less-chlorinated congeners can be transported in the atmosphere. wikipedia.org Given its single chlorine atom, this compound may have a vapor pressure that allows for some degree of atmospheric transport, especially from contaminated soils or surface waters. In the atmosphere, it would be subject to degradation by hydroxyl radicals. wikipedia.org

Identification and Characterization of Environmental Transformation Products

The environmental transformation of this compound is expected to produce a range of byproducts. Based on the degradation pathways of similar compounds, the following transformation products can be anticipated:

Hydroxylated Metabolites: Microbial and mammalian metabolism of PCBs commonly results in the formation of hydroxylated PCBs (OH-PCBs). nih.govresearchgate.net Therefore, it is highly probable that this compound would be transformed into various hydroxylated derivatives. These products can sometimes be more toxic than the parent compound. acs.org

Dechlorination Products: Reductive dechlorination under anaerobic conditions could lead to the formation of 2-methylphenyl-phenol.

Ring-Cleavage Products: Aerobic microbial degradation can lead to the opening of the aromatic rings, resulting in the formation of chlorinated or non-chlorinated aliphatic acids that can be further mineralized to carbon dioxide and water. wikipedia.org

Methoxylated Derivatives: In some instances, microbial metabolism can lead to the formation of methoxylated PCBs (MeO-PCBs) from OH-PCBs. iaea.org

The following interactive table summarizes potential transformation products and their formation pathways.

Emerging Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 3-Chloro-5-(2-methylphenyl)phenol traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research is increasingly focused on developing novel and sustainable synthetic routes that are more efficient, cost-effective, and environmentally benign. This aligns with the principles of green chemistry, which advocate for minimizing the environmental impact of chemical processes.

Key areas of exploration include:

Catalytic Cross-Coupling Reactions: Investigating more efficient palladium, nickel, or copper-based catalysts for the Suzuki or similar cross-coupling reactions, which are fundamental to forming the biphenyl (B1667301) core structure. The goal is to achieve higher yields under milder conditions (lower temperatures and pressures) and reduce catalyst loading.

C-H Activation: Direct C-H activation/arylation represents a more atom-economical approach, eliminating the need to pre-functionalize the starting materials (e.g., with boronic acids or organohalides). Research in this area would focus on designing selective catalysts that can functionalize the specific C-H bonds to construct the this compound skeleton.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, leading to improved safety, consistency, and scalability. It also minimizes waste and allows for easier integration of purification steps.

Aqueous Synthesis: Exploring synthetic methods that utilize water as a solvent instead of volatile organic compounds (VOCs) is a primary goal of green chemistry. thieme-connect.com The use of surfactants or phase-transfer catalysts can facilitate reactions between sparingly soluble organic reactants in aqueous media, significantly improving the sustainability of the synthesis. thieme-connect.com

Development of Advanced Analytical Tools for Trace Analysis and Metabolite Profiling

As the applications of this compound are explored, the need for highly sensitive and selective analytical methods for its detection and quantification becomes paramount. This is crucial for environmental monitoring, understanding metabolic pathways, and quality control. Future research will focus on pushing the boundaries of analytical instrumentation.

Advanced Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers a powerful platform for trace analysis. thermofisher.com Future work would involve developing specific UHPLC methods that can rapidly separate the target compound from complex matrices like soil, water, or biological tissues. The use of specialized column chemistries, such as Phenyl-Hexyl or pentafluorophenyl (PFP) phases, could enhance selectivity for aromatic compounds.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry enable the accurate mass measurement of the parent compound and its potential metabolites. thieme-connect.com This capability is essential for identifying unknown transformation products in biological or environmental systems without the need for authentic standards.

Sample Preparation: Innovations in sample preparation, such as Solid-Phase Microextraction (SPME) and automated Solid-Phase Extraction (SPE), can improve the efficiency and reproducibility of extracting the compound from complex samples while minimizing solvent use. thermofisher.com

Below is an illustrative table comparing potential analytical methods for the trace analysis of this compound.

Technique Potential Application Advantages Research Focus
UHPLC-MS/MS Quantification in biological fluids and environmental samples.High sensitivity, high throughput, structural confirmation.Method optimization for matrix effect reduction.
GC-MS Analysis of volatile derivatives or in air samples.Excellent separation for isomers, established libraries.Development of stable derivatization protocols. thermofisher.com
HRMS (e.g., Q-TOF) Identification of unknown metabolites and degradation products.High mass accuracy, formula determination. thieme-connect.comBuilding spectral libraries and fragmentation pathways.
SPME-GC-MS On-site or rapid screening of water and soil.Solvent-free, simple, portable.Fiber coating optimization for enhanced selectivity.

Deepening Understanding of Molecular Interactions in Complex Biological Systems

To understand the potential bioactivity or toxicological profile of this compound, it is essential to study its interactions at a molecular level. Future research will employ a combination of computational and experimental techniques to elucidate how this compound interacts with key biological macromolecules like proteins and nucleic acids.

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and mode of interaction of the compound with specific protein targets. These computational tools can screen large libraries of proteins to identify potential binding partners and help prioritize experimental validation.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution, three-dimensional structures of the compound bound to its biological target. This information is invaluable for understanding the precise nature of the interaction and for guiding the design of new molecules with improved properties.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantitatively measure the binding kinetics (on/off rates) and thermodynamics (enthalpy, entropy) of the compound's interaction with a target molecule, providing a deeper understanding of the binding event.

Investigation of Environmental Remediation Strategies Based on Compound Properties

Given its chlorinated aromatic structure, understanding the environmental fate and persistence of this compound is a critical research area. Future studies will likely focus on developing effective strategies for its remediation should it be detected as a contaminant.

Bioremediation: Investigating the potential for microorganisms (bacteria or fungi) to degrade the compound. This involves isolating and characterizing enzymes, such as dehalogenases or dioxygenases, that can break down the chlorinated biphenyl structure into less harmful substances.

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, are effective at destroying recalcitrant organic pollutants. Research could explore the efficacy of processes like ozonation, Fenton/photo-Fenton reactions, and photocatalysis using materials like titanium dioxide (TiO₂) for the complete mineralization of the compound.

Phytoremediation: Assessing the ability of certain plant species to absorb, accumulate, and metabolize the compound from contaminated soil or water. This offers a potentially low-cost and sustainable approach to environmental cleanup.

Application of Artificial Intelligence and Machine Learning in Compound Research and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by enabling rapid prediction of properties and accelerating the discovery process. nih.gov For this compound, these computational tools offer immense potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on datasets of similar compounds to build QSAR models. researchgate.net These models can then predict the biological activity, toxicity, and physicochemical properties of this compound based solely on its molecular structure, guiding experimental efforts.

Predictive Toxicology: By leveraging large databases of toxicological data, AI algorithms can predict the potential adverse effects of the compound, helping to identify potential hazards early in the research and development process.

Synthesis Planning: AI tools can analyze known chemical reactions to propose novel and efficient synthetic routes for this compound, potentially identifying pathways that human chemists might overlook. nih.gov

Sensor Data Analysis: For analytical applications, ML can be used to process complex data from sensors, enhancing signal-to-noise ratios, deconvoluting overlapping signals, and improving the accuracy of quantification in complex mixtures. mdpi.comarizona.edu

The table below outlines potential applications of different ML models in the study of this compound.

Machine Learning Model Potential Application Area Objective
Random Forest / Boosted Trees QSAR, Predictive ToxicologyPredict bioactivity or toxicity class based on molecular descriptors. mdpi.com
Neural Networks (Deep Learning) De Novo Drug Design, Spectral AnalysisGenerate novel analogues with desired properties; interpret complex spectral data from HRMS. researchgate.net
Gaussian Process Regression Property PredictionEstimate physicochemical properties (e.g., solubility, logP) with uncertainty quantification. mdpi.com
Linear/Polynomial Regression Analytical CalibrationModel the response of an analytical instrument to varying concentrations of the compound. researchgate.net

Q & A

Q. In pharmacological studies, how should researchers control for phenol-related interference in bioassays involving this compound?

  • Methodological Answer : Replace phenol-containing media (e.g., RPMI-1640) with phenol-red-free alternatives to avoid pH-dependent artifacts. Pre-treat cells with antioxidants (e.g., ascorbic acid) to mitigate oxidative stress from phenolic byproducts. Use LC-MS/MS to distinguish the compound from endogenous phenols in metabolomic studies .

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3-Chloro-5-(2-methylphenyl)phenol
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3-Chloro-5-(2-methylphenyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.